

# Technical Guide: Spectroscopic Profiling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

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## Compound of Interest

**Compound Name:** (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

**Cat. No.:** B12074667

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## Executive Summary & Structural Context

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a specialized pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structure combines three distinct electronic domains:

- **The Primary Amine Handle:** A reactive site for amide coupling or reductive amination.
- **The Fluorinated Core:** A 5-fluoro substitution provides metabolic stability (blocking para-oxidation relative to the ether) and modulates lipophilicity.
- **The Cyclobutyl Ether:** A steric bulk element that often occupies hydrophobic pockets in protein targets.

Characterizing this molecule requires distinguishing it from its regioisomers (e.g., 3-fluoro or 4-fluoro analogues), which is best achieved through

F-NMR coupling analysis and HRMS fragmentation patterns.

## Mass Spectrometry (HRMS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode.

### Theoretical Data

Parameter	Value
Monoisotopic Mass	209.1216 Da
[M+H] <sup>+</sup> Ion	210.1289 m/z
[M+Na] <sup>+</sup> Ion	232.1108 m/z
Nitrogen Rule	Odd mass (M+H is even) indicates odd number of nitrogens (1N).[1]

### Diagnostic Fragmentation Pathway (ESI-MS/MS)

Unlike simple benzylamines, the cyclobutyl ether introduces a specific fragmentation channel.

- Primary Loss (Ammonia): The most abundant metastable ion arises from the loss of NH<sub>3</sub> ( ).
  - Observation: Peak at 193.1 m/z.
  - Mechanism:[2][3] Homolytic cleavage of the benzylic C-N bond.
- Secondary Loss (Cyclobutyl): Cleavage of the ether linkage.
  - Observation: Appearance of the fluorophenol carbocation species.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(preferred for amine proton visibility) or CDCl<sub>3</sub>

[4][5] Reference: TMS (

0.00 ppm).

## A. H NMR: The Assignment Logic

The 5-fluoro substituent creates a complex splitting pattern on the aromatic ring due to

H-

F spin-spin coupling.

Position	Type	(ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
					Ortho to CH NH
Ar-H6	Aromatic	7.15 – 7.25	dd	,	. Appears as a doublet of doublets due to meta-coupling with Fluorine.
					Ortho to F, Para to CH NH
Ar-H4	Aromatic	6.95 – 7.05	td / m	,	. Strong coupling to F causes significant splitting.
					Ortho to F, Ortho to Ether. Shielded by the alkoxy group (electron donor).
Ar-H3	Aromatic	6.85 – 6.95	dd	,	
O-CH	Ether	3.90 – 4.00	d		Doublet due to coupling with the single cyclobutyl

					methine proton.
N-CH	Benzylic	3.70 – 3.80	s (br)	-	Singlet. Broadens if NH exchange is rapid.
NH	Amine	1.5 – 2.0	br s	-	Highly variable based on concentration and water content.
Cyc-CH	Methine	2.60 – 2.75	m	-	Multiplet controlling the O-CH doublet.
Cyc-CH	Alicyclic	1.70 – 2.10	m	-	Complex multiplets characteristic of cyclobutyl ring puckering.

## B. C NMR: Carbon-Fluorine Coupling

The

<sup>13</sup>C spectrum is the definitive confirmation of the fluorine regiochemistry. The fluorine atom splits the carbon signals into doublets with characteristic coupling constants (

).

- C-5 (C-F ipso):

ppm (d,

Hz). Distinctive large splitting.

- C-4/C-6 (Ortho):

ppm (d,

Hz).

- C-1/C-3 (Meta):

ppm (d,

Hz).

- C-2 (Para):

ppm (d,

Hz). Often looks like a singlet due to small coupling.

## C. F NMR

- Shift:

to -125 ppm.

- Pattern: Multiplet (quartet-like) due to coupling with H-4, H-6, and H-3.

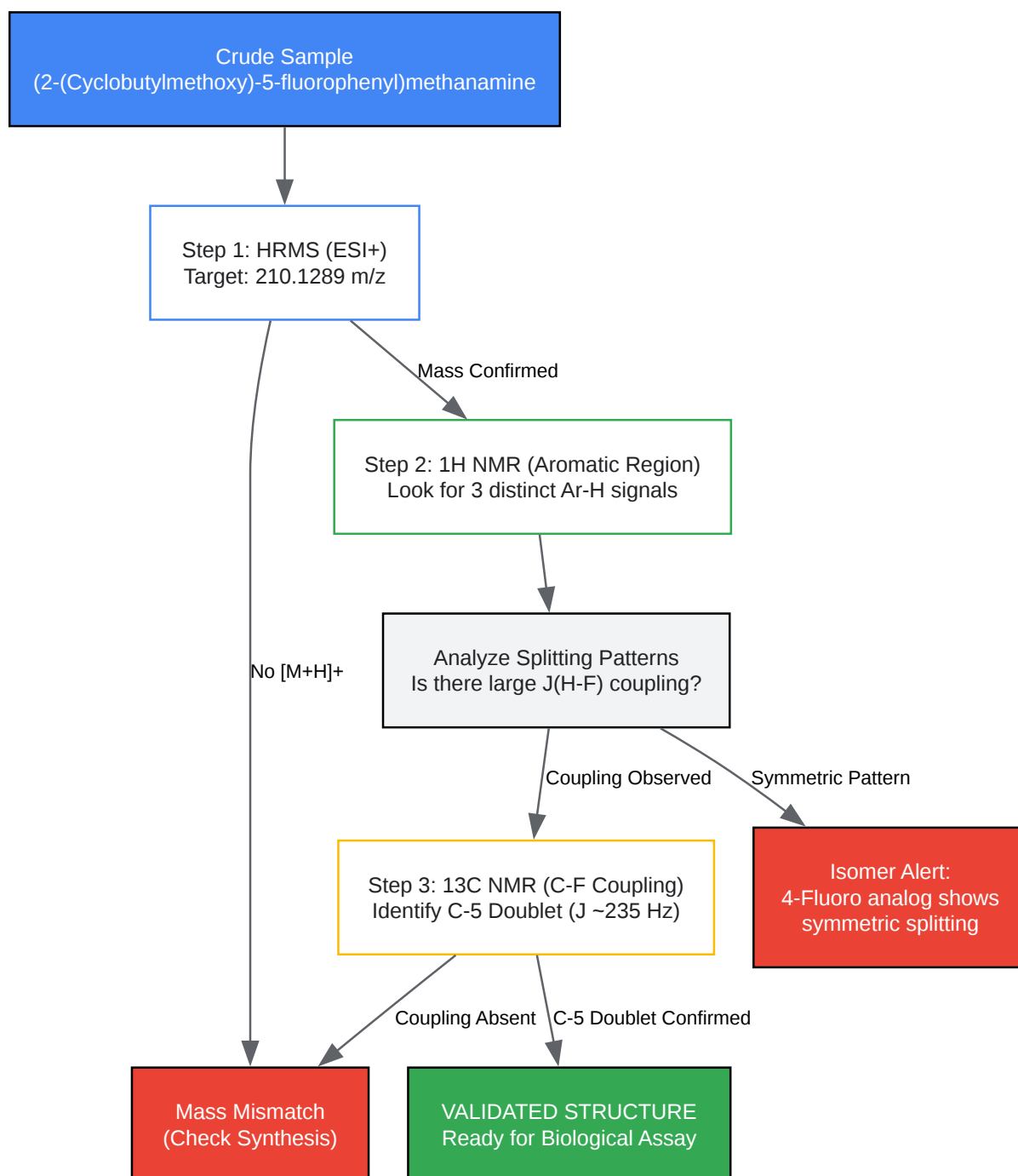
## Infrared (IR) Spectroscopy

Mode: ATR-FTIR (Solid/Oil).

- 3350 – 3280  $\text{cm}^{-1}$ : N-H stretching (Primary amine doublet often visible).
- 2980 – 2850  $\text{cm}^{-1}$ : C-H stretching (Aliphatic cyclobutyl and benzylic).
- 1240 – 1200  $\text{cm}^{-1}$ : C-O-C asymmetric stretch (Aryl alkyl ether).
- 1150 – 1100  $\text{cm}^{-1}$ : C-F stretching (Strong, diagnostic band).

## Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision tree for confirming the structure and ruling out common impurities (such as the defluorinated analog or the regioisomer).



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Caption: Validation logic flow ensuring differentiation from non-fluorinated impurities and regioisomers via sequential MS and NMR checkpoints.

## Experimental Protocol: Sample Preparation for Spectroscopy

To ensure high-fidelity data, the following preparation protocol is recommended. The amine group can absorb atmospheric CO<sub>2</sub> to form carbamates, which complicates spectra.

- Free Base Liberation:
  - Dissolve 20 mg of the hydrochloride salt in 1 mL of saturated NaHCO<sub>3</sub>.
  - Extract with 0.7 mL CDCl<sub>3</sub> (deuteriochloroform) directly in a vial.
  - Separate the organic layer and dry over anhydrous K<sub>2</sub>CO<sub>3</sub> (avoid MgSO<sub>4</sub> as it can trap amines).
  - Filter directly into the NMR tube.
- Solvent Choice:
  - CDCl<sub>3</sub>: Best for resolution of the cyclobutyl puckering couplings.
  - DMSO-
    - : Use if the NH<sub>2</sub> protons need to be quantified (they appear as a sharp peak rather than a broad lump).

## References

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C-F coupling constants).

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- PubChem Compound Summary. (2023). 2-Fluorobenzylamine Derivatives. National Library of Medicine. (Used for comparative substructure analysis).

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## Sources

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- 2. [chemistryconnected.com](http://chemistryconnected.com) [[chemistryconnected.com](http://chemistryconnected.com)]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-L1 inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
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